molecular formula C15H16N2O2S B1582331 N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide CAS No. 58306-67-5

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

Cat. No.: B1582331
CAS No.: 58306-67-5
M. Wt: 288.4 g/mol
InChI Key: CTJWFLXXSAXYMS-UHFFFAOYSA-N
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Description

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide (CAS 58306-67-5), with a molecular formula of C15H16N2O2S and a molecular weight of 288.4 g/mol, is a chemical compound of significant interest in scientific research . This compound is recognized for its role in parasitology and pharmacology. It is primarily known for its anthelmintic activity , functioning as a key intermediate or prodrug related to febantel . In this context, it is metabolized into active compounds such as fenbendazole, which exert their effect by binding to the β-tubulin of gastrointestinal parasites, disrupting microtubule formation and leading to cell death . Clinical research has demonstrated efficacy against parasites like Toxocara canis and Ancylostoma caninum . Beyond parasitology, emerging research suggests this compound and its derivatives have potential in pain management research. Studies indicate that similar structures may inhibit voltage-gated sodium channels, particularly Nav1.7, which is a crucial target for chronic pain conditions such as neuropathic pain and migraine . For analytical purposes, this compound can be analyzed using reverse-phase (RP) HPLC methods. A typical method uses a mobile phase of acetonitrile and water, which is scalable and can be adapted for preparative separation or pharmacokinetic studies . The product is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or human and veterinary use .

Properties

IUPAC Name

N-(2-amino-5-phenylsulfanylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-15(18)17-14-9-12(7-8-13(14)16)20-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWFLXXSAXYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207033
Record name N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58306-67-5
Record name N-[2-Amino-5-(phenylthio)phenyl]-2-methoxyacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide
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Record name N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide
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Record name N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide
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Biological Activity

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide, commonly referred to as febantel, is a compound that has garnered attention for its biological activity, particularly as an anthelmintic agent. This article delves into its biochemical properties, metabolic pathways, and relevant case studies that illustrate its efficacy and safety.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.365 g/mol. Its structure features a phenylthio group that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O2SC_{15}H_{16}N_{2}O_{2}S
Molecular Weight288.365 g/mol
Density1.26 g/cm³
Boiling Point525.4 °C
Flash Point271.6 °C

Anthelmintic Properties

Febantel is primarily recognized for its anthelmintic properties against gastrointestinal parasites in animals. It acts as a prodrug, which means it is metabolized in vivo to produce active compounds such as fenbendazole and oxfendazole, both of which are effective against a variety of helminths.

  • Mechanism of Action : Febantel undergoes hydrolytic removal of the methoxyacetyl group and cyclization to yield fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death .

Metabolism

The metabolic pathway of febantel involves several steps:

  • Absorption : Following oral administration, approximately 25-30% of febantel is absorbed in rats.
  • Metabolism : It is converted into various metabolites, including fenbendazole and oxfendazole, through oxidative processes primarily in the liver .
  • Excretion : The metabolites are excreted via urine, with studies indicating that both fenbendazole and oxfendazole can be detected in the urine of treated animals .

Toxicological Studies

Febantel has been subjected to various toxicological assessments:

  • In acute toxicity studies across multiple species (mice, rats, dogs), febantel demonstrated low toxicity levels .
  • Long-term studies indicated no significant adverse effects on body weight or hematological parameters at dietary levels up to 200 ppm in mice .

Clinical Efficacy

Research has shown that febantel is effective in treating infections caused by several gastrointestinal parasites:

  • A study highlighted its efficacy against Toxocara canis in dogs, showing significant reduction in parasite load post-treatment .
  • Another investigation reported successful treatment of Ancylostoma caninum infections in puppies when administered febantel .

Scientific Research Applications

Anthelmintic Activity

Febantel is primarily recognized for its anthelmintic properties , particularly against gastrointestinal parasites in animals. It acts as a prodrug, metabolizing into active compounds like fenbendazole and oxfendazole, which effectively target helminths.

Mechanism of Action :

  • Febantel is metabolized to fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death.

Clinical Efficacy :
Research has demonstrated febantel's effectiveness in treating infections caused by various gastrointestinal parasites, including:

  • Toxocara canis
  • Ancylostoma caninum

Studies indicate that febantel is well-tolerated in animals with minimal side effects observed during clinical trials.

Potential Use in Pain Management

Recent studies suggest that compounds similar to febantel may inhibit voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain perception. This positions febantel as a potential candidate for treating chronic pain conditions such as:

  • Neuropathic pain
  • Migraine
  • Complex regional pain syndrome (CRPS) .

High-Performance Liquid Chromatography (HPLC)

Febantel can be analyzed using reverse phase HPLC techniques. The following conditions are recommended for effective separation:

Mobile Phase ComponentsProportions
Acetonitrile (MeCN)Variable
WaterVariable
Phosphoric AcidReplace with Formic Acid for MS compatibility

This method allows for the isolation of impurities and is scalable for preparative separation applications .

Case Study 1: Efficacy Against Gastrointestinal Parasites

A comparative study evaluated febantel against standard anthelmintics in veterinary medicine. Results showed that febantel significantly reduced parasite loads in treated groups compared to controls, demonstrating its efficacy as an alternative treatment option.

Case Study 2: Sodium Channel Inhibition

A study investigating the inhibition of Nav1.7 by febantel derivatives highlighted their potential in managing chronic pain syndromes. The findings suggested that these compounds could be developed into novel analgesics with fewer side effects compared to existing therapies .

Comparison with Similar Compounds

(a) N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

  • Structure: Shares the methoxyacetamide backbone but replaces the phenylthio group with a 4-methoxyphenoxy moiety.
  • Key Difference : Lacks sulfur-based substitution, reducing lipophilicity compared to febantel.

(b) 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

  • Structure : Incorporates a fluorophenyl-substituted triazole ring instead of the phenylthio group.
  • The fluorine atom increases metabolic stability.

Chloroacetamide Derivatives in Agrochemicals

Several chloroacetamides, such as alachlor and pretilachlor , share the acetamide core but differ in substituents and applications:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
    • Structure : Chlorine atom at the acetamide α-position and methoxymethyl group.
    • Application : Herbicide targeting weed grasses in crops like corn and soybeans .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide):
    • Structure : Thienyl ring and branched methoxyalkyl chain.
    • Application : Pre-emergent herbicide with higher soil mobility than febantel .

Contrast with Febantel: These agrochemicals lack the amino-phenylthio group critical for antiparasitic activity, emphasizing functional divergence despite structural similarities .

Triazolylthio Acetamides with Antiparasitic Potential

Compounds such as N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 585554-02-5):

  • Structure : Triazole ring linked via thioether to the acetamide chain.
  • Key Difference : The triazole moiety may enhance binding to parasitic enzymes like tubulin.
  • Application : Preliminary studies suggest efficacy against Haemonchus contortus, but toxicity profiles are less favorable than febantel .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Primary Application Reference
Febantel C₂₀H₂₂N₄O₆S Phenylthio, methoxyacetamide Guanidine, thioether Anthelmintic
N-(5-Amino-2-methoxyphenyl)-...* C₁₆H₁₈N₂O₄ 4-Methoxyphenoxy Ether, acetamide Antimicrobial (research)
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl Chloroacetamide Herbicide
585554-02-5 (Triazolylthio derivative) C₁₇H₁₇N₅O₂S Phenyltriazole, thioether Triazole, acetamide Antiparasitic (research)

Research Findings and Functional Insights

  • Lipophilicity and Bioavailability : Febantel’s phenylthio group confers higher lipophilicity (logP ~2.5) compared to alachlor (logP ~3.0) and dimethenamid (logP ~2.8), balancing membrane permeability and solubility .
  • Metabolic Activation: Unlike agrochemicals, febantel requires enzymatic conversion to active metabolites (e.g., fenbendazole), a feature absent in non-prodrug analogues like triazolylthio derivatives .
  • Target Selectivity : The guanidine moiety in febantel enables selective interaction with parasitic β-tubulin, whereas chloroacetamides target plant acetyl-CoA carboxylase .

Preparation Methods

Synthesis of 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide

Procedure Summary:

  • Reactants: 2-nitro-5-thiophenylaniline and methoxyacetic acid.
  • Solvent: Nonpolar organic solvent (e.g., toluene, xylene, chlorobenzene, or n-hexane).
  • Catalyst: Acid-binding agent.
  • Acylation Agent: Thionyl chloride.

Stepwise Process:

  • Combine 2-nitro-5-thiophenylaniline and methoxyacetic acid in a nonpolar organic solvent.
  • Add an acid-binding agent.
  • Heat the mixture to 65–80 °C.
  • Add thionyl chloride dropwise over 2–8 hours, maintaining temperature.
  • Reflux for 5–8 hours.
  • Add water (0.5–1.2 times the weight of the aniline) to decompose excess thionyl chloride and allow phase separation.
  • Separate the organic layer, concentrate it by removing 80–95% of the solvent.
  • Add a poor-solubility solvent (e.g., methanol, ethanol, isopropanol) in an amount 3–8 times the starting aniline weight.
  • Cool to 5–25 °C, crystallize, filter, and dry at 65–80 °C for 10–16 hours.

Typical Yields: High, with process optimized for industrial scalability and environmental friendliness.

Table 1. Typical Reaction Conditions for Nitro Precursor Synthesis

Parameter Value/Range
Temperature (acylation) 65–80 °C
Thionyl chloride addition 2–8 hours (dropwise)
Reflux time 5–8 hours
Water addition 0.5–1.2× aniline weight
Poor-solubility solvent 3–8× aniline weight
Crystallization temp. 5–25 °C
Drying temp. 65–80 °C
Drying time 10–16 hours
Yield High (typically >90%)

Reduction to N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

Procedure Summary:

Stepwise Process:

  • Place 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide (e.g., 32.0 g), iron/nickel catalyst (3.2 g), and methanol (200 mL) into a stainless steel autoclave.
  • Purge with nitrogen three times, then with hydrogen three times.
  • Pressurize with hydrogen to 0.5 MPa.
  • Stir and maintain temperature at 25–35 °C, pressure at 0.1–0.5 MPa.
  • React for 12 hours.
  • Filter the reaction mixture to remove catalyst.
  • Add purified water (100 mL) dropwise to the filtrate, cool to 0–5 °C, and stir for 1 hour.
  • Filter, wash, and dry the precipitated crystals to yield the product with >99% purity and 94.2% yield.

Table 2. Typical Hydrogenation Conditions

Parameter Value/Range
Catalyst Fe/Ni supported (10%)
Catalyst amount 3.2 g per 32.0 g substrate
Solvent Methanol (200 mL per 32.0 g)
Hydrogen pressure 0.1–0.5 MPa
Temperature 25–35 °C
Reaction time 12 hours
Water addition 100 mL
Cooling temp. 0–5 °C
Yield 94.2%
Purity >99%

Research Findings and Process Optimization

  • Yield and Purity: The described methods consistently provide high yields (>90%) and excellent purity (>99%) for the final product.
  • Scalability: The process is suitable for industrial-scale production, with the use of common solvents and catalysts and avoidance of hazardous reagents in excess.
  • Environmental Considerations: The one-pot acylation method reduces waste and simplifies purification, aligning with green chemistry principles.
  • Catalyst Selection: Iron/nickel supported catalysts are preferred for their activity and selectivity in reducing aromatic nitro groups without affecting other functional groups.

Summary Table: Overall Synthetic Route

Step Key Reactants/Conditions Product Yield
1 2-nitro-5-thiophenylaniline, methoxyacetic acid, thionyl chloride, nonpolar solvent, acid-binding agent, 65–80 °C 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide >90%
2 Hydrogen, Fe/Ni catalyst, methanol, 25–35 °C, 0.1–0.5 MPa This compound 94.2%

Q & A

Q. What are the standard synthetic routes for N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : React a substituted nitrobenzene precursor (e.g., 3-chloro-4-fluoronitrobenzene) with a thiol-containing reagent (e.g., thiophenol) under alkaline conditions to introduce the phenylthio group .

Reduction : Reduce the nitro group to an amine using iron powder under acidic conditions .

Condensation : Couple the resulting aniline derivative with methoxyacetyl chloride in the presence of a condensing agent (e.g., DCC) or base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Key validation: Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity via NMR (δ 7.5–6.5 ppm for aromatic protons) and mass spectrometry .

Q. How is This compound characterized post-synthesis?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.3 ppm), and acetamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z = 332.4 for C₁₅H₁₆N₂O₂S) and fragmentation patterns .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, hexane:ethyl acetate = 7:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Use DMF or toluene/water mixtures for improved solubility and reaction efficiency .
  • Catalysis : Add catalytic amounts of DMAP or pyridine to enhance acylation rates .
  • Temperature Control : Reflux (~110°C) for substitution reactions; room temperature for condensation to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :
  • Assay Validation : Standardize in vitro assays (e.g., enzyme inhibition, receptor binding) using positive controls (e.g., known kinase inhibitors) .
  • Stability Testing : Assess compound stability under assay conditions (pH, temperature) via LC-MS to rule out degradation artifacts .
  • Structural Analog Comparison : Compare results with analogs (e.g., difluoromethoxy or methylsulfonyl derivatives) to identify structure-activity relationships (SAR) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding modes against target enzymes (e.g., COX-2) .

Q. What strategies enable functionalization of the compound for SAR studies?

  • Methodological Answer :
  • Phenylthio Modifications :
  • Electrophilic Aromatic Substitution : Introduce halogens (Cl, Br) using NCS or Br₂ in acetic acid .
  • Suzuki Coupling : Attach heteroaryl groups (e.g., pyridine) via Pd-catalyzed cross-coupling .
  • Acetamide Tail Engineering :
  • Alkylation : Replace methoxy with ethoxy or propoxy groups using alkyl halides/K₂CO₃ .
  • Hydrolysis : Convert acetamide to carboxylic acid under acidic conditions (HCl, reflux) for solubility studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide
Reactant of Route 2
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N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

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